molecular formula C13H24O4 B139800 Megastigm-7-ene-3,5,6,9-tetraol CAS No. 680617-50-9

Megastigm-7-ene-3,5,6,9-tetraol

Cat. No.: B139800
CAS No.: 680617-50-9
M. Wt: 244.33 g/mol
InChI Key: CTCKPFXFWVNGLG-HCSJXBKUSA-N
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Mechanism of Action

Target of Action

Megastigm-7-ene-3,5,6,9-tetraol is a diterpenoid analogue found in the aerial parts of Isodon melissoides and Vigna luteola

Mode of Action

Given its anti-inflammatory bioactivity , it is plausible that it interacts with key proteins or enzymes involved in the inflammatory pathway, potentially inhibiting their activity or expression.

Result of Action

This compound exhibits anti-inflammatory bioactivity

Preparation Methods

Industrial Production Methods: Industrial production of Megastigm-7-ene-3,5,6,9-tetraol is likely to involve large-scale extraction and purification processes from the aforementioned plants

Chemical Reactions Analysis

Types of Reactions: Megastigm-7-ene-3,5,6,9-tetraol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Megastigm-7-ene-3,5,6,9-tetraol has several scientific research applications, including:

Comparison with Similar Compounds

    Thalidomide: Known for its anti-inflammatory and immunomodulatory properties.

    Pomalidomide: A derivative of thalidomide with enhanced anti-inflammatory activity.

    Lenalidomide: Another thalidomide derivative with similar properties.

Uniqueness: Megastigm-7-ene-3,5,6,9-tetraol is unique due to its natural occurrence in specific plants and its specific anti-inflammatory bioactivity . Unlike synthetic compounds like thalidomide and its derivatives, this compound is derived from natural sources, which may offer advantages in terms of biocompatibility and reduced side effects.

Properties

IUPAC Name

(1R,2R,4S)-1-[(E,3R)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCKPFXFWVNGLG-HCSJXBKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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